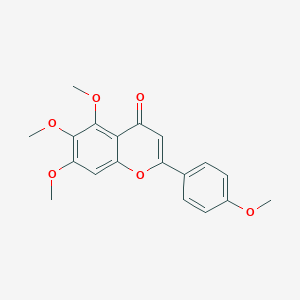

5,6,7,4'-Tetramethoxyflavone

Description

4',5,6,7-Tetramethoxyflavone has been reported in Citrus reticulata, Marrubium peregrinum, and other organisms with data available.

structure given in first source; from plant Eupatorium odoratum

Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSUMOWUGDXZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151522 | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1168-42-9 | |

| Record name | 5,6,7,4′-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1168-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarein tetramethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLSCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN851IYG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166 - 167 °C | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Isolation of 5,6,7,4'-Tetramethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6,7,4'-tetramethoxyflavone, a polymethoxyflavone (PMF) with significant therapeutic potential. The document details its natural sources, outlines established isolation and purification protocols, and presents available quantitative data. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a valuable resource for ongoing and future research endeavors.

Natural Sources of 5,6,7,4'-Tetramethoxyflavone

5,6,7,4'-Tetramethoxyflavone is a naturally occurring flavonoid found in a variety of plant species. Its presence has been identified in several genera, with Citrus species being the most abundant and well-documented source.[1][2]

Table 1: Natural Sources of 5,6,7,4'-Tetramethoxyflavone

| Plant Genus | Plant Species | Common Name | Plant Part | Reference(s) |

| Citrus | Citrus spp. (e.g., C. reticulata, C. sinensis) | Orange, Mandarin | Peel | [1][3][4] |

| Nervilia | Nervilia concolor | |||

| Marrubium | Marrubium pergrinum | Horehound | ||

| Cissus | Cissus assamica | Stems | ||

| Clerodendranthus | Clerodendranthus spicatus | Cat's Whiskers |

Isolation and Purification Methodologies

The isolation of 5,6,7,4'-tetramethoxyflavone from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques to separate and purify the compound. The general workflow is applicable to most plant sources, with minor modifications based on the specific matrix.

Experimental Protocols

Protocol 1: Extraction from Citrus Peel

This protocol outlines a general procedure for the extraction of polymethoxyflavones, including 5,6,7,4'-tetramethoxyflavone, from citrus peels.

-

1. Material Preparation:

-

Fresh citrus peels are air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

-

The dried peels are ground into a fine powder to increase the surface area for efficient extraction.

-

-

2. Extraction:

-

Soxhlet Extraction: The powdered peel is placed in a thimble and extracted with a non-polar solvent like hexane for several hours. This method is effective for extracting low-polarity PMFs.

-

Maceration/Reflux: The powder is soaked or refluxed in a polar solvent such as ethanol or methanol, often in a mixture with water (e.g., 70-80% ethanol), for a defined period.

-

-

3. Concentration:

-

The solvent from the extraction is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Protocol 2: Chromatographic Purification

This protocol details the separation and purification of the target flavone from the crude extract.

-

1. Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Procedure:

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the prepared silica gel column.

-

The column is eluted with the solvent gradient, and fractions are collected.

-

The separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

Fractions with similar TLC profiles are pooled.

-

-

-

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A reverse-phase C18 column is frequently used for the final purification of PMFs.

-

Mobile Phase: A mixture of solvents like methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used.

-

Procedure:

-

The partially purified fraction from column chromatography is dissolved in a suitable solvent and filtered.

-

The sample is injected into the prep-HPLC system.

-

Fractions corresponding to the peak of 5,6,7,4'-tetramethoxyflavone are collected.

-

The solvent is evaporated to yield the pure compound.

-

The purity of the final product is assessed using analytical HPLC and confirmed by spectroscopic methods (e.g., NMR, MS).

-

-

Quantitative Data

Precise quantitative data for the yield and purity of 5,6,7,4'-tetramethoxyflavone from its various natural sources are not extensively reported in the literature. However, data for the total content of polymethoxyflavones in citrus peels and the yields of related compounds provide a valuable reference.

Table 2: Quantitative Analysis of Polymethoxyflavones in Citrus Peels

| Citrus Species | Analytical Method | Compound | Concentration (mg/g of extract) | Reference(s) |

| Citrus tangerina 'Dahongpao' | HPLC | Tetramethyl-O-scutellarin (5,6,7,4'-tetramethoxyflavone) | 12.14 ± 0.36 | |

| Citrus reticulata 'Chachi' | Orthogonal experimental design and macroporous resin chromatography | Total PMFs | Purity of 62.26% in the final extract | |

| Sweet Orange | Ethanol Extraction | Total methoxyflavones | 2.83 ± 0.08 mg/g (optimal conditions) |

Biological Activity and Signaling Pathways

5,6,7,4'-tetramethoxyflavone has demonstrated significant antitumor activity, which is attributed to its ability to modulate several key cellular signaling pathways. Proteomics and transcriptomics analyses have revealed that its mechanism of action involves the regulation of pathways controlling cell proliferation, apoptosis, and angiogenesis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. 5,6,7,4'-tetramethoxyflavone has been shown to modulate this pathway, contributing to its anticancer effects.

TNF Signaling Pathway

Tumor Necrosis Factor (TNF) signaling is involved in inflammation and can also induce apoptosis in cancer cells. 5,6,7,4'-tetramethoxyflavone influences this pathway, which is implicated in its antitumor activity.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The anti-angiogenic potential of 5,6,7,4'-tetramethoxyflavone is linked to its interference with this pathway.

References

Biological Activity Screening of 5,6,7,4'-Tetramethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,4'-Tetramethoxyflavone (TMF) is a naturally occurring polymethoxyflavone found in various citrus species.[1] Flavonoids, a class of polyphenolic compounds, are of significant interest in drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of TMF, with a focus on its anti-tumor and anti-inflammatory properties. This document summarizes available quantitative data, details experimental protocols for key biological assays, and visualizes the involved signaling pathways to support further research and drug development.

Quantitative Biological Activity Data

The biological activities of 5,6,7,4'-Tetramethoxyflavone have been evaluated in several studies. The following tables summarize the available quantitative data.

Table 1: Anti-Tumor Activity of 5,6,7,4'-Tetramethoxyflavone

| Activity | Assay Type | Cell Line / Model | Value | Reference |

| Cytotoxicity | GI50 | NCI-60 Cancer Cell Panel | 28 µM | [1] |

| Apoptosis Induction | Flow Cytometry | HeLa | Dose-dependent increase | [1] |

| In Vivo Tumor Suppression | Xenograft Mouse Model (HeLa) | Nude Mice | Dose-dependent suppression of tumor growth (25, 50, 100 mg/kg) | [1] |

Table 2: Anti-Inflammatory and Enzyme Inhibitory Activity of Structurally Similar Flavonoids

Direct quantitative data for 5,6,7,4'-Tetramethoxyflavone in these assays is limited. The data presented below is for structurally related flavonoids and should be considered indicative.

| Compound | Activity | Assay Type | Cell Line | IC50 Value | Reference |

| 5,6,7-Trimethoxyflavone | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 | Not explicitly stated, but significant inhibition observed | [2] | |

| 5,6,7-Trimethoxyflavone | Prostaglandin E2 Production Inhibition | LPS-stimulated RAW 264.7 | Not explicitly stated, but significant inhibition observed | ||

| 3,5,6,7,3',4'-Hexamethoxyflavone | 15-Lipoxygenase Inhibition | Enzyme Assay | - | 49 ± 5 µM | |

| Tetramethylscutellarein | 15-Lipoxygenase Inhibition | Enzyme Assay | - | 70-86 µM |

Experimental Protocols

Detailed methodologies for key experiments cited in the biological activity screening of 5,6,7,4'-Tetramethoxyflavone are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of 5,6,7,4'-Tetramethoxyflavone in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Signaling Protein Expression

This protocol is used to determine the effect of 5,6,7,4'-Tetramethoxyflavone on the expression and phosphorylation of proteins in key signaling pathways.

Protocol:

-

Cell Lysis: After treatment with 5,6,7,4'-Tetramethoxyflavone, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of JNK and p38) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Data Analysis:

-

Apply a chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of 5,6,7,4'-Tetramethoxyflavone for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production, and incubate for a further 24 hours.

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of 5,6,7,4'-Tetramethoxyflavone are mediated through various cellular signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow.

MAPK Signaling Pathway

Proteomics analysis of HeLa cells treated with 5,6,7,4'-Tetramethoxyflavone revealed significant changes in the expression of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. TMF treatment leads to the downregulation of JNK and the upregulation of MKK3, MKK6, MSK2, and p38.

TNF Signaling Pathway

The anti-tumor activity of 5,6,7,4'-Tetramethoxyflavone is also associated with the modulation of the Tumor Necrosis Factor (TNF) signaling pathway. Proteomics data indicates that TMF downregulates the soluble TNF receptor 1 (sTNF-R1) while upregulating the soluble TNF receptor 2 (sTNF-R2). This differential regulation can shift the cellular response from pro-inflammatory and pro-survival signals towards apoptosis.

VEGF Signaling Pathway

Transcriptomics analysis has suggested that 5,6,7,4'-Tetramethoxyflavone may also influence the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for growth and metastasis.

Conclusion and Future Directions

5,6,7,4'-Tetramethoxyflavone demonstrates significant anti-tumor activity, mediated in part through the modulation of the MAPK and TNF signaling pathways. While its anti-inflammatory and enzyme inhibitory activities are suggested by studies on related compounds, further direct quantitative analysis is required to fully elucidate its potential in these areas. Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC50 values of 5,6,7,4'-Tetramethoxyflavone in a wide range of anti-inflammatory and enzyme inhibition assays.

-

Mechanism of action studies: Further investigating the specific molecular targets and the precise mechanisms of signaling pathway modulation.

-

In vivo studies: Expanding the evaluation of its efficacy and safety in various disease models.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of 5,6,7,4'-Tetramethoxyflavone.

References

Mechanism of action of 5,6,7,4'-Tetramethoxyflavone

An In-depth Technical Guide on the Core Mechanism of Action of 5,6,7,4'-Tetramethoxyflavone

Introduction

5,6,7,4'-Tetramethoxyflavone (TMF) is a naturally occurring polymethoxyflavone (PMF) predominantly found in Citrus species, particularly in the peels of fruits like Citrus reticulata Blanco.[1][2] It is also found in other plants such as Nervilia concolor, Marrubium pergrinum, Cissus assamica, and Clerodendranthus spicatus.[1] As a member of the flavonoid family, TMF has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of TMF, with a focus on its effects on key signaling pathways and cellular processes. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action

The biological effects of 5,6,7,4'-Tetramethoxyflavone are multifaceted, stemming from its ability to modulate a variety of intracellular signaling pathways that are critical regulators of cell proliferation, apoptosis, and inflammation.

Anticancer Activity

TMF has demonstrated potent antitumor activity in various cancer cell lines, with its primary mechanisms involving the induction of apoptosis and the modulation of key oncogenic signaling pathways.

1. Induction of Apoptosis: TMF effectively induces apoptosis, or programmed cell death, in cancer cells. In studies on HeLa human cervical cancer cells, TMF treatment led to a significant, dose-dependent increase in the apoptotic rate. This was demonstrated by flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining, which showed an increase in both early and late apoptotic cell populations with increasing concentrations of TMF.

2. Modulation of Key Signaling Pathways: Proteomics and transcriptomics analyses have revealed that TMF's antitumor effects are mediated through the complex regulation of multiple signaling cascades. The primary pathways affected include the MAPK, TNF, VEGF, Ras, and FoxO signaling pathways.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. TMF treatment has been shown to downregulate key components of this pathway, including JNK, TAK1, ATF2, and c-JUN, while upregulating others like MKK3, MKK6, MSK2, and P38. This differential regulation disrupts the normal signaling flow, leading to an anti-proliferative effect.

-

TNF Pathway: The Tumor Necrosis Factor (TNF) signaling pathway plays a dual role in cancer, capable of inducing both cell death and survival. TMF appears to modulate this pathway to favor apoptosis by downregulating the soluble TNF receptor 1 (sTNF-R1) and upregulating the soluble TNF receptor 2 (sTNF-R2).

-

Other Pathways: TMF also influences the VEGF, Ras, and FoxO pathways, which are all critically involved in tumor growth, angiogenesis, and cell metabolism.

3. Inhibition of Tubulin Polymerization: An early study indicated that TMF exhibits cytotoxicity against NCI-60 cancer cells by inhibiting mitosis. The proposed mechanism involves interference with tubulin polymerization, similar to the action of well-known anticancer drugs like paclitaxel and vincristine.

Neuroprotective Effects

Emerging research points to the neuroprotective potential of TMF. Studies on a structurally similar compound, 5,6,7,4'-tetramethoxyflavanone, have shown its ability to promote neurogenesis. This effect was mediated by the upregulation of the Raf and extracellular-signal-regulated kinase (ERK)1/2 signaling pathway, which is essential for neuronal proliferation, differentiation, and maturation. TMF has also been shown to possess potent antioxidant properties, which can protect neuronal cells from oxidative stress-induced damage.

Anti-inflammatory Effects

While direct studies on the anti-inflammatory mechanism of 5,6,7,4'-Tetramethoxyflavone are limited, the activities of structurally related polymethoxyflavones provide strong evidence for its potential in this area. Flavonoids are well-known for their ability to suppress inflammatory responses, primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways control the expression of numerous pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6. It is highly probable that TMF shares this mechanism, inhibiting the production of these inflammatory molecules in cells like macrophages.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on 5,6,7,4'-Tetramethoxyflavone.

Table 1: In Vitro Cytotoxicity and Apoptotic Effects of 5,6,7,4'-Tetramethoxyflavone

| Cell Line | Assay | Parameter | Value/Effect | Reference |

| NCI-60 Panel | Proliferation | GI₅₀ | 28 µM | |

| HeLa | Apoptosis (Flow Cytometry) | Apoptotic Rate (at 10 µM) | 9.61 ± 1.76% | |

| HeLa | Apoptosis (Flow Cytometry) | Apoptotic Rate (at 20 µM) | 14.86 ± 4.03% | |

| HeLa | Apoptosis (Flow Cytometry) | Apoptotic Rate (at 40 µM) | 20.54 ± 1.28% |

Table 2: Effects of 5,6,7,4'-Tetramethoxyflavone on Protein Expression in HeLa Cells

| Protein | Effect | Reference |

| HSP60 | Downregulated | |

| sTNF-R1 | Downregulated | |

| JNK | Downregulated | |

| TAK1 (S412) | Downregulated | |

| c-JUN | Downregulated | |

| Smad1 / Smad5 | Downregulated | |

| sTNF-R2 | Upregulated | |

| AKT | Upregulated | |

| GSK3b | Upregulated | |

| MKK3 / MKK6 | Upregulated | |

| P38 | Upregulated |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of TMF.

HeLa Xenograft Model for In Vivo Antitumor Activity

-

Cell Culture: HeLa cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS).

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

-

Tumor Induction: A suspension of 5 x 10⁶ HeLa cells in 0.2 mL of serum-free medium is injected subcutaneously into the right flank of each mouse.

-

Grouping and Treatment: Once tumors reach a volume of 40–70 mm³, mice are randomized into groups (n=8-10 per group).

-

Vehicle Control (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400)

-

TMF treatment groups (e.g., 25, 50, and 100 mg/kg)

-

Positive Control (e.g., Cisplatin, 2 mg/kg)

-

-

Administration: The compounds are administered intraperitoneally daily for a set period (e.g., 15 days).

-

Monitoring: Tumor volume and mouse body weight are measured every 2-3 days.

-

Endpoint Analysis: At the end of the study, mice are euthanized. Tumors, blood, and major organs are collected for histopathological, biochemical, and molecular analyses (e.g., proteomics, transcriptomics).

Apoptosis Assay (Flow Cytometry)

-

Cell Culture and Treatment: HeLa cells are seeded in 6-well plates. After 24 hours, they are treated with varying concentrations of TMF (e.g., 0, 10, 20, 40 µM) for 24 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Proteomics and Transcriptomics Analysis

-

Sample Preparation: Tumor tissues from the xenograft model (control and TMF-treated groups) are collected.

-

Protein/RNA Extraction: Proteins and total RNA are extracted from the tumor tissues using appropriate kits.

-

Proteomics (Microarray): Protein lysates are analyzed using a proteome microarray to determine the expression levels of a panel of proteins. Differentially expressed proteins are identified based on fold-change and statistical significance.

-

Transcriptomics (RNA-Seq): RNA samples are subjected to library preparation and sequencing. The resulting data is analyzed to identify differentially expressed genes (DEGs).

-

Bioinformatic Analysis: Both differentially expressed proteins and genes are subjected to pathway enrichment analysis (e.g., KEGG) to identify the biological pathways most significantly affected by TMF treatment.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and workflows involved in the action of 5,6,7,4'-Tetramethoxyflavone.

Caption: General experimental workflow for elucidating the mechanism of action of TMF.

Caption: Modulation of the MAPK signaling pathway by TMF in cancer cells.

Caption: TMF modulates TNF signaling by altering TNF receptor expression.

References

- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of 5,6,7,4'-Tetramethoxyflavone on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,4'-Tetramethoxyflavone (TMF) is a polymethoxyflavone (PMF) found in various citrus peels and some medicinal plants. PMFs are a class of flavonoids that have garnered significant interest in oncological research due to their potential anticancer properties, including the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of TMF on various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation: In Vitro Efficacy of 5,6,7,4'-Tetramethoxyflavone

The cytotoxic and pro-apoptotic effects of TMF have been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of 5,6,7,4'-Tetramethoxyflavone (TMF) in Human Cancer Cell Lines

| Cancer Type | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| Cervical Cancer | HeLa | MTT | IC50 | ~30 | [1] |

| Leukemia | K562/ADM | MTT | IC50 | >50 | [1] |

| Colon Cancer | HT-29 | MTT | IC50 | >50 | [1] |

| Small Cell Lung Cancer | DMS-114 | Proliferation Assay | GI50 | 28 (average for the panel) | [2] |

| Breast Cancer | MCF-7 | Proliferation Assay | GI50 | 28 (average for the panel) | [2] |

| Breast Cancer | MDA-MB-435 | Proliferation Assay | GI50 | 28 (average for the panel) | |

| Prostate Cancer | DU-145 | Proliferation Assay | GI50 | 28 (average for the panel) |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: Apoptosis Induction by 5,6,7,4'-Tetramethoxyflavone (TMF) in HeLa Cells

| TMF Concentration (µM) | Apoptotic Rate (%) (Mean ± SD) |

| 0 | 0.40 ± 0.17 |

| 10 | 9.61 ± 1.76 |

| 20 | 14.86 ± 4.03 |

| 40 | 20.54 ± 1.28 |

Data obtained after 24 hours of treatment, as determined by Annexin V-FITC and PI staining followed by flow cytometry.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of 5,6,7,4'-Tetramethoxyflavone (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of 5,6,7,4'-Tetramethoxyflavone for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with 5,6,7,4'-Tetramethoxyflavone as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of Molecular Mechanisms and Workflows

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General experimental workflow for assessing the in vitro anticancer effects of 5,6,7,4'-Tetramethoxyflavone.

Signaling Pathways Modulated by 5,6,7,4'-Tetramethoxyflavone in HeLa Cells

Studies in HeLa cervical cancer cells have revealed that 5,6,7,4'-Tetramethoxyflavone exerts its anticancer effects by modulating several key signaling pathways, including the MAPK and TNF pathways. Proteomics analysis identified the downregulation of pro-survival and pro-inflammatory proteins and the upregulation of pro-apoptotic and tumor-suppressing proteins.

Caption: Modulated signaling proteins in HeLa cells upon treatment with 5,6,7,4'-Tetramethoxyflavone.

Conclusion

5,6,7,4'-Tetramethoxyflavone demonstrates significant in vitro cytotoxic and pro-apoptotic activity against various cancer cell lines, particularly HeLa cervical cancer cells. Its mechanism of action involves the modulation of key signaling pathways such as MAPK and TNF, leading to the induction of apoptosis. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound. Further studies are warranted to expand the quantitative cytotoxicity data across a broader range of cancer types and to elucidate the intricate details of its molecular mechanisms of action.

References

The Anti-inflammatory Potential of 5,6,7,4'-Tetramethoxyflavone in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of 5,6,7,4'-Tetramethoxyflavone (TMF) in macrophages. While direct quantitative data for TMF's anti-inflammatory effects in macrophages is limited in publicly available literature, this paper draws upon evidence from structurally similar polymethoxyflavonoids to build a strong case for its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Macrophages play a central role in orchestrating the inflammatory cascade through the release of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While essential for host defense, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. Among these, polymethoxyflavonoids (PMFs) are a unique subclass characterized by the presence of multiple methoxy groups on their flavonoid backbone. These modifications can enhance their metabolic stability and bioavailability. 5,6,7,4'-Tetramethoxyflavone (TMF) is a PMF that has been investigated for its anti-tumor properties, with studies indicating its ability to modulate key signaling pathways involved in cellular responses.[1][2] This guide will explore the expected anti-inflammatory properties of TMF in macrophages, based on the well-documented activities of its structural analogs.

Quantitative Data on the Inhibition of Inflammatory Mediators

Due to the limited availability of direct quantitative data for 5,6,7,4'-Tetramethoxyflavone's anti-inflammatory effects in macrophages, the following tables summarize the inhibitory activities of structurally related polymethoxyflavonoids. This data serves as a strong indicator of the potential efficacy of TMF.

Disclaimer: The following data is for structurally similar compounds and should be considered as a proxy for the potential activity of 5,6,7,4'-Tetramethoxyflavone. Experimental validation is required to determine the precise inhibitory concentrations for TMF.

Table 1: Inhibitory Effects of Polymethoxyflavonoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Reference |

| 5,6,7-Trimethoxyflavone | 10 | ~40% | ~25 | [3] |

| 25 | ~70% | |||

| 50 | ~90% | |||

| 3,5,6,7,3′,4′-Hexamethoxyflavone | 10 | Not Specified | ~50 | [4] |

| 50 | Not Specified | |||

| 100 | Significantly Reduced | |||

| 6,3´,4´-Trihydroxyflavone | Not Specified | Dose-dependent | 22.1 | [5] |

| 7,3´,4´-Trihydroxyflavone | Not Specified | Dose-dependent | 26.7 |

Table 2: Inhibitory Effects of Polymethoxyflavonoids on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Cytokine | Concentration (µM) | % Inhibition | Reference |

| 5,6,7-Trimethoxyflavone | TNF-α | 50 | Significantly Reduced | |

| IL-1β | 50 | Significantly Reduced | ||

| IL-6 | 50 | Significantly Reduced | ||

| 3,5,6,7,3′,4′-Hexamethoxyflavone | TNF-α | 100 | Significantly Reduced | |

| IL-1β | 100 | Significantly Reduced | ||

| IL-6 | 100 | Significantly Reduced | ||

| 5,7,2',4',5'-Pentamethoxyflavanone | TNF-α | Not Specified | Significantly Inhibited | |

| IL-1β | Not Specified | Significantly Inhibited | ||

| IL-6 | Not Specified | Significantly Inhibited |

Experimental Protocols

This section details the standard methodologies for key experiments used to assess the anti-inflammatory effects of compounds like 5,6,7,4'-Tetramethoxyflavone in macrophages.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of 5,6,7,4'-Tetramethoxyflavone (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours before stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) at 1 µg/mL.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of 5,6,7,4'-Tetramethoxyflavone for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay is a colorimetric method to quantify nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat as described in section 3.1.

-

After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant. A capture antibody specific for the cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme to a colored product, the intensity of which is proportional to the amount of cytokine present.

-

Protocol:

-

Collect cell culture supernatants after treatment as described in section 3.1.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., mouse TNF-α, IL-6, or IL-1β ELISA kits).

-

Briefly, this involves coating the plate with a capture antibody, adding samples and standards, followed by the detection antibody, enzyme conjugate, and substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations from a standard curve.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the key signaling pathways implicated in macrophage inflammation and the general workflow for assessing the anti-inflammatory effects of 5,6,7,4'-Tetramethoxyflavone.

Conclusion and Future Directions

Based on the evidence from structurally related polymethoxyflavonoids, 5,6,7,4'-Tetramethoxyflavone holds significant promise as a potent anti-inflammatory agent. It is highly likely that TMF exerts its effects by inhibiting the production of key pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β in macrophages. The underlying mechanism is anticipated to involve the suppression of the NF-κB and MAPK signaling pathways.

Future research should focus on validating these hypothesized effects through direct experimental investigation of 5,6,7,4'-Tetramethoxyflavone. Specifically, determining the IC50 values for the inhibition of various inflammatory markers and elucidating the precise molecular targets within the NF-κB and MAPK pathways will be crucial. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential of TMF in animal models of inflammatory diseases. The favorable bioavailability and metabolic stability often associated with polymethoxyflavonoids make TMF a particularly attractive candidate for further drug development.

References

- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Neuroprotective Effects of 5,6,7,4'-Tetramethoxyflavone in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,4'-Tetramethoxyflavone (TMF), a polymethoxyflavone found in various medicinal plants, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the mechanisms underlying the neuroprotective effects of TMF in neuronal cells, with a particular focus on its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. This document details the molecular pathways modulated by TMF, including the activation of antioxidant responses, inhibition of apoptosis, and suppression of neuroinflammation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques, which induce oxidative stress, neuroinflammation, and ultimately, neuronal apoptosis.[1][2] Flavonoids, a class of natural compounds, have garnered significant attention for their neuroprotective properties.[3] Among these, 5,6,7,4'-Tetramethoxyflavone (TMF) has demonstrated potent neuroprotective activities in preclinical studies.[1][4] This guide synthesizes the current understanding of TMF's neuroprotective mechanisms at the cellular and molecular level.

Mechanisms of Neuroprotective Action

The neuroprotective effects of 5,6,7,4'-Tetramethoxyflavone are multifaceted, involving the modulation of several key signaling pathways implicated in neuronal survival and death.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. TMF has been shown to exhibit significant antioxidant properties.

One of the primary mechanisms by which TMF combats oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like TMF, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .

Furthermore, TMF has been observed to inhibit the activity of NADPH oxidase (NOX) , a major source of ROS in neuronal cells. Specifically, TMF has been shown to inhibit NOX4 activity, thereby reducing the production of superoxide radicals.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged neurons in neurodegenerative disorders. TMF has been demonstrated to protect neuronal cells from Aβ-induced apoptosis through several mechanisms.

TMF treatment has been shown to modulate the expression of key apoptosis-regulating proteins. It decreases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL . This shift in the Bax/Bcl-xL ratio helps to maintain the integrity of the mitochondrial membrane potential (Δψm), preventing the release of cytochrome c and the subsequent activation of the caspase cascade. Studies have confirmed that TMF reduces the expression of caspase-3 , a key executioner caspase in the apoptotic pathway.

Modulation of Sirtuin-1 (Sirt-1) Signaling

Sirtuin-1 (Sirt-1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. In the context of neuroprotection, Sirt-1 activation is associated with enhanced neuronal survival. TMF has been identified as a partial activator of Sirt-1. The activation of Sirt-1 by TMF contributes to its neuroprotective effects by promoting cellular antioxidant defenses and inhibiting apoptosis.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is another key pathological feature of neurodegenerative diseases. While direct studies on the anti-inflammatory effects of 5,6,7,4'-Tetramethoxyflavone are emerging, related methoxyflavones have been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) , interleukin-6 (IL-6) , and tumor necrosis factor-α (TNF-α) in models of neuroinflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the neuroprotective effects of 5,6,7,4'-Tetramethoxyflavone (TMF) and structurally related flavonoids.

| Assay | Cell Line | Treatment | Concentration of TMF | Result | Reference |

| Cell Viability | SK-N-SH | Aβ₂₅₋₃₅ | 1, 5, 10 µM | Dose-dependent increase in cell viability | |

| ROS Production | SK-N-SH | Aβ₂₅₋₃₅ | 1, 5, 10 µM | Dose-dependent decrease in ROS production | |

| Bax/Bcl-xL Ratio | SK-N-SH | Aβ₂₅₋₃₅ | 10 µM | Significant decrease in the Bax/Bcl-xL ratio | |

| Caspase-3 Expression | SK-N-SH | Aβ₂₅₋₃₅ | 10 µM | Significant decrease in caspase-3 expression | |

| HO-1 Expression | SK-N-SH | Aβ₂₅₋₃₅ | 10 µM | Significant increase in HO-1 expression | |

| Nrf2 Nuclear Translocation | SK-N-SH | Aβ₂₅₋₃₅ | 10 µM | Significant increase in nuclear Nrf2 levels |

| Compound | Cell Line | Assay | IC₅₀ / Effective Concentration | Reference |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone | N2a neuroblastoma | Aβ₂₅₋₃₅-induced ROS inhibition | ~25 nM (inhibited ROS by 60%) | |

| 5,7,4'-trimethoxyflavone | LPS-induced mice | Reduction of IL-1β, IL-6, TNF-α | 10, 20, 40 mg/kg | Significant reduction |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma cell line, SK-N-SH.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For neurotoxicity studies, cells are typically pre-treated with 5,6,7,4'-Tetramethoxyflavone (dissolved in DMSO, final concentration <0.1%) for a specified period (e.g., 2 hours) before exposure to aggregated Aβ₂₅₋₃₅ peptide (e.g., 25 µM) for 24-48 hours.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to a purple formazan product.

-

Procedure:

-

Seed SK-N-SH cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of TMF with or without Aβ₂₅₋₃₅ for the desired duration.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Seed SK-N-SH cells in a black, clear-bottom 96-well plate.

-

After treatment with TMF and/or Aβ₂₅₋₃₅, wash the cells with warm Hanks' Balanced Salt Solution (HBSS).

-

Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm HBSS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

-

Procedure:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Sirt-1, Bax, Bcl-xL, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Signaling Pathways and Experimental Workflows

Caption: Neuroprotective signaling pathways of 5,6,7,4'-Tetramethoxyflavone.

Caption: General experimental workflow for studying TMF's neuroprotective effects.

Conclusion

5,6,7,4'-Tetramethoxyflavone demonstrates significant neuroprotective potential in neuronal cell models of neurodegenerative disease. Its ability to mitigate oxidative stress through the activation of the Nrf2 and Sirt-1 pathways, coupled with its anti-apoptotic and potential anti-inflammatory properties, makes it a compelling candidate for further investigation as a therapeutic agent for diseases like Alzheimer's. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this promising natural compound.

References

- 1. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Unveiling 5,6,7,4'-Tetramethoxyflavone in Citrus reticulata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,4'-Tetramethoxyflavone (TMF), a polymethoxyflavone (PMF) found in the peel of Citrus reticulata (mandarin orange), has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activities of TMF. It is designed to serve as a resource for researchers and professionals in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and elucidation of its molecular mechanisms of action.

Introduction

Citrus reticulata, a widely cultivated citrus species, is a rich source of bioactive compounds, particularly flavonoids. Among these, polymethoxyflavones (PMFs) are a unique class characterized by the presence of multiple methoxy groups on the flavone backbone, which enhances their bioavailability and metabolic stability. 5,6,7,4'-Tetramethoxyflavone is a prominent PMF identified in Citrus reticulata peel, demonstrating potent biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This guide delves into the technical aspects of TMF, from its extraction from natural sources to its interaction with cellular signaling pathways.

Quantitative Analysis

The concentration of 5,6,7,4'-Tetramethoxyflavone in Citrus reticulata can vary depending on the cultivar, maturity, and extraction method. High-performance liquid chromatography (HPLC) is a standard technique for the quantitative analysis of TMF.

Table 1: Quantitative Data for 5,6,7,4'-Tetramethoxyflavone in Citrus reticulata

| Parameter | Value | Reference |

| Content in Citrus reticulata Blanco Peel | 7.45 mg/g | [3] |

| Purity after Isolation | >99% | [2] |

| Limit of Detection (LOD) by RPLC | 0.15 µg/mL | |

| Recovery Rate by RPLC | 97.0 - 105.1% |

Experimental Protocols

Extraction and Isolation of 5,6,7,4'-Tetramethoxyflavone

This protocol describes a general procedure for the extraction and isolation of TMF from Citrus reticulata peel, adapted from methodologies for polymethoxyflavones.

Materials:

-

Dried and powdered Citrus reticulata peel

-

Methanol (analytical grade)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Chloroform (analytical grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Macerate 100 g of dried Citrus reticulata peel powder in 1 L of methanol for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with hexane, chloroform, and ethyl acetate.

-

Concentrate the chloroform fraction, which is typically rich in PMFs.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the concentrated chloroform fraction in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine the fractions containing TMF and concentrate them.

-

Further purify the TMF-rich fraction by recrystallization or preparative HPLC to obtain the pure compound.

-

Structural Characterization

The structure of the isolated 5,6,7,4'-Tetramethoxyflavone can be confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for 5,6,7,4'-Tetramethoxyflavone

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.84 (d, J=8.8 Hz, 2H, H-2',6'), 7.03 (d, J=8.8 Hz, 2H, H-3',5'), 6.61 (s, 1H, H-3), 6.56 (s, 1H, H-8), 3.99 (s, 3H, OCH₃), 3.96 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃) | |

| ¹³C NMR (400 MHz, CDCl₃) | δ (ppm): 177.5, 161.4, 158.7, 155.9, 152.4, 138.8, 130.6, 128.2, 123.7, 114.3, 106.9, 90.1, 62.2, 61.8, 56.4, 55.5 | |

| Mass Spectrometry (MS) | [M+H]⁺: 343.12 |

Biological Activities and Signaling Pathways

5,6,7,4'-Tetramethoxyflavone exhibits significant antitumor activity, primarily through the induction of apoptosis and modulation of key signaling pathways.

Affected Signaling Pathways

Studies have shown that TMF exerts its biological effects by influencing the following signaling pathways:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: TMF can modulate the MAPK pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

-

TNF (Tumor Necrosis Factor) Signaling Pathway: TMF has been shown to downregulate components of the TNF signaling pathway, which is involved in inflammation and apoptosis.

-

VEGF (Vascular Endothelial Growth Factor) Signaling Pathway: By affecting the VEGF pathway, TMF may inhibit angiogenesis, a critical process in tumor growth and metastasis.

-

Ras Signaling Pathway: TMF can interfere with the Ras signaling pathway, a key regulator of cell growth and survival.

-

FoxO (Forkhead box protein O) Signaling Pathway: TMF has been implicated in the modulation of the FoxO signaling pathway, which plays a role in apoptosis and cell cycle arrest.

Visualizations

Caption: Experimental workflow for the isolation of 5,6,7,4'-Tetramethoxyflavone.

References

- 1. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 5,6,7,4'-Tetramethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,4'-Tetramethoxyflavone (TMF) is a polymethoxyflavone (PMF) found in various plants, including citrus peels.[1][2] PMFs are a class of flavonoids that have garnered significant scientific interest due to their diverse biological activities. TMF, in particular, has demonstrated promising antitumor effects in preclinical studies.[2] Research suggests that TMF can induce apoptosis in cancer cells and may modulate key signaling pathways involved in cell proliferation, inflammation, and angiogenesis, such as the MAPK, TNF, and VEGF pathways. Accurate and reliable quantification of TMF is crucial for pharmacokinetic studies, quality control of natural product extracts, and further investigation of its therapeutic potential.

This document provides a detailed protocol for the analysis of 5,6,7,4'-Tetramethoxyflavone using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methodology is based on established methods for structurally similar flavonoids and is intended to serve as a comprehensive guide for researchers.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC method for the analysis of polymethoxyflavones, adapted from a validated method for the structurally similar compound 3'-hydroxy-5,6,7,4'-tetramethoxyflavone.[3][4] These values should be considered as a reference, and it is essential to perform a method validation for 5,6,7,4'-Tetramethoxyflavone under specific laboratory conditions.

| Parameter | Typical Performance |

| Retention Time | ~ 8 - 12 min (highly dependent on exact conditions) |

| Linearity Range | 0.05 - 250 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.01 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.05 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery) | 95 - 105% |

Experimental Protocols

This section details the recommended methodology for the HPLC analysis of 5,6,7,4'-Tetramethoxyflavone.

Materials and Reagents

-

5,6,7,4'-Tetramethoxyflavone reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropyl Alcohol (HPLC grade)

-

Sodium Dihydrogen Phosphate (analytical grade)

-

Phosphoric Acid (analytical grade)

-

Water (deionized or HPLC grade)

-

0.45 µm Syringe Filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile, Isopropyl Alcohol, and 20 mM Phosphate Buffer (pH 3.5) in a ratio of approximately 30:15:55 (v/v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 340 nm

-

Injection Volume: 10 µL

Preparation of Solutions

-

20 mM Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of sodium dihydrogen phosphate in deionized water to make a 20 mM solution. Adjust the pH to 3.5 with phosphoric acid.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5,6,7,4'-Tetramethoxyflavone reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 1, 10, 50, 100, 250 µg/mL).

-

Sample Preparation (e.g., from plant extract):

-

Accurately weigh the dried plant extract.

-

Extract the compound using a suitable solvent such as methanol or ethanol, employing techniques like sonication or maceration.

-

Centrifuge or filter the extract to remove particulate matter.

-

Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

-

Method Validation (Brief Outline)

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: Assess the ability to detect the analyte in the presence of other components in the sample matrix.

-

Linearity: Analyze a series of standard solutions to confirm a linear relationship between concentration and peak area.

-

Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.

-

Precision: Evaluate the repeatability of the method (intra-day and inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Caption: Experimental workflow for the HPLC analysis of 5,6,7,4'-Tetramethoxyflavone.

Caption: Signaling pathways modulated by 5,6,7,4'-Tetramethoxyflavone.

References

- 1. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple isocratic HPLC method for the simultaneous determination of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cell-based Assay Protocol for 5,6,7,4'-Tetramethoxyflavone: A Guide for Researchers

Introduction

5,6,7,4'-Tetramethoxyflavone (TMF) is a naturally occurring polymethoxyflavone found in various Citrus species and other medicinal plants.[1][2] Emerging research has highlighted its potential as an antitumor agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of TMF. The protocols outlined herein cover key cell-based assays for assessing cell viability, apoptosis, and cell cycle progression, as well as the analysis of key signaling pathways modulated by TMF.

Data Presentation

Quantitative Analysis of 5,6,7,4'-Tetramethoxyflavone Activity

The following tables summarize the quantitative data on the biological effects of 5,6,7,4'-Tetramethoxyflavone in various cancer cell lines.

Table 1: In Vitro Growth Inhibitory Activity of 5,6,7,4'-Tetramethoxyflavone

| Cell Line Panel | Mean GI50 (µM) | Reference |

| NCI-60 Human Tumor Cell Lines | 28 | [1] |

Note: The GI50 is the concentration of the compound that causes 50% inhibition of cell growth.

Table 2: Apoptosis Induction in HeLa Cells by 5,6,7,4'-Tetramethoxyflavone

| TMF Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) | Reference |

| 0 (Control) | 24 | 0.40 ± 0.17 | [1] |

| 10 | 24 | 9.61 ± 1.76 | |

| 20 | 24 | 14.86 ± 4.03 | |

| 40 | 24 | 20.54 ± 1.28 |

Data represents the mean ± standard deviation of triplicate experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of 5,6,7,4'-Tetramethoxyflavone on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, HT-29)

-

Complete cell culture medium

-

5,6,7,4'-Tetramethoxyflavone (TMF)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare a stock solution of TMF in DMSO. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of TMF. Include a vehicle control (medium with the same concentration of DMSO as the TMF-treated wells) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-